Methyl octadeca-2,6-diynoate
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Overview
Description
Methyl octadeca-2,6-diynoate is a chemical compound with the molecular formula C19H30O2 It is a type of acetylenic fatty ester, characterized by the presence of two triple bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-2,6-diynoate can be synthesized through the reaction of methyl octadec-11E-en-9-ynoate with selenium dioxide and tert-butyl hydroperoxide (TBHP) in aqueous dioxane at 75°C for 20 hours . This reaction yields a mixture of methyl 8-oxo-octadec-11(E)Z-en-9-ynoate and methyl 8-hydroxy-octadec-11E-en-9-ynoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving selenium dioxide and TBHP is a potential method for large-scale production, given the availability of the reagents and the relatively straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-2,6-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Major Products
The major products formed from the oxidation of this compound include methyl 5-oxo-octadeca-6,8-diynoate and methyl 10-oxo-octadeca-6,8-diynoate .
Scientific Research Applications
Methyl octadeca-2,6-diynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl octadeca-2,6-diynoate involves its ability to undergo oxidation and reduction reactions, leading to the formation of various oxo and hydroxy derivatives. These reactions are facilitated by the presence of triple bonds in the carbon chain, which make the compound highly reactive. The molecular targets and pathways involved in these reactions include the formation of allylic hydroxy derivatives and the isomerization of double bonds .
Comparison with Similar Compounds
Methyl octadeca-2,6-diynoate can be compared with other acetylenic fatty esters, such as methyl 8,10-octadecadiynoate and methyl 9,12-octadecadienoate . These compounds share similar structural features but differ in the position and number of triple bonds.
List of Similar Compounds
- Methyl 8,10-octadecadiynoate
- Methyl 9,12-octadecadienoate
- Methyl undec-10-ynoate
Properties
CAS No. |
58443-89-3 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-2,6-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15-16H2,1-2H3 |
InChI Key |
XWVABVQASNMKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CCCC#CC(=O)OC |
Origin of Product |
United States |
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